molecular formula C6H10N2O2S B12354338 6-(Methoxymethyl)-2-sulfanylidene-1,3-diazinan-4-one

6-(Methoxymethyl)-2-sulfanylidene-1,3-diazinan-4-one

Cat. No.: B12354338
M. Wt: 174.22 g/mol
InChI Key: RWHBHVALZWVAKI-UHFFFAOYSA-N
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Description

6-(Methoxymethyl)-2-sulfanylidene-1,3-diazinan-4-one is a heterocyclic compound that features a diazinane ring with a methoxymethyl group and a sulfanylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Methoxymethyl)-2-sulfanylidene-1,3-diazinan-4-one typically involves the reaction of a diazinane derivative with methoxymethyl chloride and a sulfur source. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-(Methoxymethyl)-2-sulfanylidene-1,3-diazinan-4-one can undergo various chemical reactions, including:

    Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the sulfanylidene group, forming a simpler diazinane derivative.

    Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Diazinane derivatives without the sulfanylidene group.

    Substitution: Various substituted diazinane derivatives depending on the nucleophile used.

Scientific Research Applications

6-(Methoxymethyl)-2-sulfanylidene-1,3-diazinan-4-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 6-(Methoxymethyl)-2-sulfanylidene-1,3-diazinan-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxymethyl group can enhance the compound’s binding affinity to these targets, while the sulfanylidene group can participate in redox reactions, influencing the compound’s biological activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dihydroxy-2-methylene-(1′-isopentyloxy)-6-methoxymethyl-8-(6′′,7′′,8′′-trihydroxyphenylketonyl)-9,10-anthraquinone: This compound shares the methoxymethyl group but has a different core structure.

    Pyrrolidine derivatives: These compounds have a similar nitrogen-containing ring structure but differ in their functional groups and overall properties.

Uniqueness

6-(Methoxymethyl)-2-sulfanylidene-1,3-diazinan-4-one is unique due to the presence of both the methoxymethyl and sulfanylidene groups, which confer distinct chemical reactivity and potential biological activity. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C6H10N2O2S

Molecular Weight

174.22 g/mol

IUPAC Name

6-(methoxymethyl)-2-sulfanylidene-1,3-diazinan-4-one

InChI

InChI=1S/C6H10N2O2S/c1-10-3-4-2-5(9)8-6(11)7-4/h4H,2-3H2,1H3,(H2,7,8,9,11)

InChI Key

RWHBHVALZWVAKI-UHFFFAOYSA-N

Canonical SMILES

COCC1CC(=O)NC(=S)N1

Origin of Product

United States

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